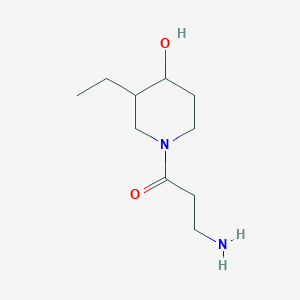
3-Amino-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one
説明
3-Amino-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Amino-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one, also known by its CAS number 2090879-29-9, is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a hydroxyl group and an amino group, which contribute to its reactivity and interaction with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 186.26 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The compound is believed to modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are critical in the context of neuropharmacology.
Pharmacological Effects
Research indicates that this compound may exhibit the following pharmacological effects:
- Cocaine Antagonism : Studies have shown that derivatives containing similar piperidine structures can act as cocaine antagonists by blocking cocaine binding to the dopamine transporter (DAT) while permitting dopamine reuptake .
- Neurotransmitter Modulation : The compound may selectively inhibit norepinephrine reuptake, suggesting potential applications in treating mood disorders or attention deficit hyperactivity disorder (ADHD) .
Research Findings
Recent studies have explored the synthesis and therapeutic potential of piperidine derivatives, including this compound. Notable findings include:
- Synthesis Techniques : The synthesis typically involves the reaction of 3-ethyl-4-hydroxypiperidine with appropriate aminoalkylating agents under controlled conditions, yielding compounds with significant biological activity .
- In Vitro Studies : In vitro assays have demonstrated that compounds similar to this compound can effectively inhibit monoamine transporters, which are crucial for neurotransmitter regulation .
Case Studies
A review of literature reveals several case studies where piperidine derivatives were tested for their biological activities:
科学的研究の応用
Research indicates that 3-Amino-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one exhibits various biological activities that make it a candidate for therapeutic applications:
Anticancer Properties
- Studies have shown that this compound can inhibit the proliferation of cancer cells. It has been linked to mechanisms that induce apoptosis (programmed cell death) in tumor cells.
- A notable study demonstrated that modifications in the piperidine ring structure significantly influenced the compound's antiproliferative activity across different cancer cell lines.
Neurological Effects
- The compound has shown promise in neuroprotective applications, particularly against oxidative stress-induced neuronal damage. Research indicates that it may reduce cell death rates in neuronal cell lines, suggesting potential therapeutic benefits for neurodegenerative diseases.
Case Study 1: Anticancer Activity
A derivative of this compound was tested for its anticancer properties in xenograft models. The results indicated a marked reduction in tumor growth, correlating with increased markers of apoptosis in treated tissues. This suggests that the compound could be further developed as an anticancer agent.
Case Study 2: Neuroprotective Effects
In a study investigating neuroprotective effects, this compound was administered to neuronal cell lines subjected to oxidative stress. The findings revealed a significant decrease in cell death rates, highlighting its potential application in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
Inhibition of Protein Interactions
The compound may disrupt key protein-protein interactions, particularly involving transcription factors crucial for regulating cell growth and survival.
Modulation of Signaling Pathways
It has been linked to the modulation of signaling pathways involved in cell growth and apoptosis, which is vital for its anticancer properties.
特性
IUPAC Name |
3-amino-1-(3-ethyl-4-hydroxypiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-2-8-7-12(6-4-9(8)13)10(14)3-5-11/h8-9,13H,2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEWFEFQUJUVSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















